(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
CPWFIZIIWUIHQR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@H](CC(=O)O)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Hydroxylation of Aromatic Precursors
The aromatic ring functionalization is typically achieved through selective electrophilic bromination and hydroxylation reactions. Starting from suitably substituted phenyl precursors, controlled bromination at the 2-position and hydroxylation at the 5-position are performed under carefully optimized conditions to avoid over-bromination or unwanted side reactions.
Construction of the Amino Acid Backbone
The chiral amino acid moiety is commonly introduced via asymmetric synthesis routes or chiral pool synthesis. A frequently employed approach involves:
- Using chiral precursors or chiral catalysts to induce (3S) stereochemistry
- Employing asymmetric hydrogenation of dehydroamino acid derivatives to yield enantiomerically enriched products
- Application of Erlenmeyer-Plöchl azlactone synthesis or related methodologies for amino acid formation
For example, related amino acids such as 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid have been synthesized via a sequence involving Vilsmeier-Haack formylation, Erlenmeyer-Plöchl reaction, and methanolysis, followed by treatment with hydrobromic acid to simultaneously cleave protecting groups and introduce bromine.
Use of Protecting Groups and Deprotection
Protecting groups such as acetamides and methyl ethers are used to mask reactive amino and hydroxyl groups during intermediate steps. The final step often involves treatment with hydrobromic acid (HBr) at elevated temperatures (~100 °C), which cleaves these protecting groups and yields the free amino acid as its hydrobromide salt.
Reaction Conditions and Optimization
- Temperature control and reaction time are critical for maximizing yield and purity.
- Solvents like dichloromethane or acetonitrile are commonly used.
- Catalysts or bases such as sodium methoxide, potassium hydroxide, sodium hydroxide, potassium carbonate, or sodium carbonate facilitate key transformations.
- Acidification post-base treatment is carefully stoichiometrically controlled to prevent degradation.
Industrial Scale and Continuous Flow Synthesis
Industrial synthesis may employ continuous flow reactors to enhance control over reaction parameters, improve safety, and scale production efficiently. Advanced purification techniques such as reversed-phase high-performance liquid chromatography (HPLC) are used to isolate the compound in high purity and desired salt forms (e.g., trifluoroacetate bis salt).
Comparative Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Aromatic bromination and hydroxylation | Electrophilic bromination agents; controlled temperature | Introduction of 2-bromo and 5-hydroxy groups | Avoid over-bromination |
| 2 | Formation of chiral amino acid backbone | Asymmetric hydrogenation or chiral precursor use | (3S)-configured amino acid intermediate | Ensures stereochemical purity |
| 3 | Protection of amino and hydroxyl groups | Acetamide, methyl ether protecting groups | Protects reactive sites during synthesis | Facilitates selective reactions |
| 4 | Deprotection and salt formation | HBr treatment at ~100 °C | Cleavage of protecting groups; formation of hydrobromide salt | Final compound isolation |
| 5 | Purification | Reversed-phase HPLC with TFA co-eluent | High purity (3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid | Suitable for research applications |
Research Findings and Notes
- The final product is often isolated as hydrobromide or trifluoroacetate salts to enhance stability and facilitate handling.
- The stereochemical integrity is confirmed by NMR spectroscopy, showing characteristic proton and carbon resonances consistent with the (3S) configuration.
- Reaction optimization studies highlight the importance of stoichiometric acid-base balance during deprotection to minimize degradation products.
- The compound's unique substitution pattern imparts potential biological activities, making the synthetic route's efficiency crucial for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-bromo-5-oxophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(5-hydroxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(2-nitro-5-hydroxyphenyl)propanoic acid or 3-amino-3-(2-amino-5-hydroxyphenyl)propanoic acid.
Scientific Research Applications
Biotechnology
Enzyme Engineering
The compound's reactive functional groups make it suitable for applications in enzyme engineering. It can be utilized as a substrate for the development of biosensors or in the design of enzymes that catalyze specific biochemical reactions. The incorporation of such compounds into biotechnological processes can enhance the efficiency and specificity of enzyme-catalyzed transformations.
Research Applications
Structure-Activity Relationship Studies
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid can be employed in studies investigating structure-activity relationships (SAR) within amino acid derivatives. By modifying its structure and analyzing the resultant biological activities, researchers can gain insights into how specific functional groups influence pharmacological properties.
Metabolic Pathway Investigations
The compound may also play a role in research focused on metabolic pathways involving amino acids. Understanding how such compounds are metabolized can provide valuable information regarding their safety, efficacy, and potential side effects when used therapeutically.
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:
| Compound | Target Pathogen | MIC Values (µg/mL) | Notes |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid | Methicillin-resistant Staphylococcus aureus | 1 - 8 | Broad-spectrum antimicrobial activity |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | Effective against high-priority ESKAPE group organisms | |
| Gram-negative pathogens | 8 - 64 | Limited effectiveness noted against certain strains | |
| Drug-resistant Candida species | 8 - 64 | Includes resistance to azole antifungals like fluconazole |
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituted Phenylpropanoic Acid Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Differences
Substituent Effects: Bromine vs. Hydroxyl vs. Methoxy: The hydroxyl group in the target compound increases acidity (pKa ~10) and hydrogen-bonding capacity, whereas methoxy (in CAS 1270169-19-1) is less acidic and more lipophilic . Fluorine vs. Hydroxyl: Fluorine in CAS 1993376-50-3 is electronegative but lacks hydrogen-bond donor capacity, reducing solubility compared to the target compound .
Stereochemical Considerations: The 3S configuration in the target compound and its analogs (e.g., CAS 1270169-19-1) is critical for enantioselective interactions, such as binding to chiral biological targets like enzymes or receptors. In contrast, non-chiral analogs (e.g., CAS 603106-29-2) may exhibit reduced target specificity .
Pharmacokinetic Properties: Blood-Brain Barrier (BBB) Permeability: Hydrophilic groups (e.g., hydroxyl) in the target compound may limit BBB penetration compared to methyl- or methoxy-substituted analogs, as seen in studies on structurally related amino acids like BMAA . Metabolic Stability: Bromine’s electron-withdrawing effect could slow oxidative metabolism compared to chlorine or methyl groups .
Biological Activity
(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid, a brominated amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure, characterized by a brominated aromatic ring and hydroxyl group, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Chemical Structure and Properties
The chemical formula of this compound is C9H10BrNO2. Its structural features include:
- Amino Group : Contributes to its classification as an amino acid.
- Carboxylic Acid Group : Essential for its reactivity and biological activity.
- Bromine Atom : Enhances lipophilicity and may affect receptor interactions.
- Hydroxyl Group : Potentially increases antioxidant activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related cellular damage. The compound has shown effectiveness in assays such as the DPPH radical scavenging test, where it outperformed many standard antioxidants .
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have reported that derivatives of this compound can significantly reduce cell viability in non-small cell lung cancer (NSCLC) models, such as A549 cells. For instance, certain derivatives reduced A549 cell viability by over 50%, indicating promising anticancer activity .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : Its structural features allow it to interact with various receptors, potentially influencing signal transduction pathways involved in cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxyphenylalanine | Hydroxylated phenylalanine | Neuroactive effects; potential as a neurotransmitter |
| 4-Bromo-L-tyrosine | Brominated tyrosine | Antioxidant properties; involvement in protein synthesis |
| 5-Bromoindole-2-carboxylic acid | Brominated indole with carboxylic acid | Antimicrobial activity; used in drug design |
| 2-Bromophenylalanine | Brominated phenylalanine | Similar neuroactive properties; used in pharmacological studies |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
- Antioxidant Activity Study : In a controlled laboratory setting, this compound was tested against various free radicals. Results indicated a strong correlation between concentration and scavenging ability, making it a candidate for further development as an antioxidant supplement .
- Cytotoxicity Evaluation : A study involving the A549 cell line demonstrated that certain derivatives of this compound exhibited cytotoxic effects comparable to traditional chemotherapeutics like doxorubicin. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
